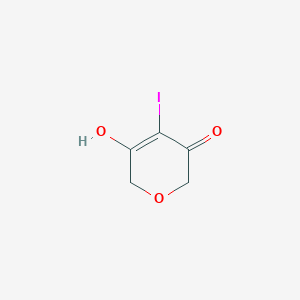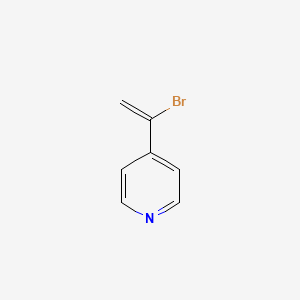
4-(1-Bromovinyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Bromovinyl)pyridine: is an organic compound that belongs to the class of vinyl-substituted pyridines. Its structure consists of a pyridine ring (a six-membered aromatic ring containing one nitrogen atom) with a vinyl (ethenyl) group attached at the 4-position. The bromine atom is also located at the 1-position of the vinyl group. This compound is used in various scientific and industrial applications due to its unique properties.
Vorbereitungsmethoden
There are several synthetic routes to prepare 4-(1-Bromovinyl)pyridine:
-
Direct Bromination of 2-Vinylpyridine: : This method involves the bromination of 2-vinylpyridine using bromine or a brominating agent. The reaction typically occurs at the vinyl position, resulting in the desired product.
-
Dehydrobromination of 4-Bromo-2-vinylpyridine: : Starting with 4-bromo-2-vinylpyridine, dehydrobromination (usually with a strong base like potassium tert-butoxide) leads to the formation of this compound.
Analyse Chemischer Reaktionen
4-(1-Bromovinyl)pyridine undergoes various reactions:
-
Substitution Reactions: : It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles (e.g., amines, thiols, or alkoxides).
-
Heck Reaction: : The vinyl group can undergo Heck coupling reactions with aryl or vinyl halides, leading to the formation of substituted pyridines.
-
Reduction: : Reduction of the vinyl group can yield 4-vinylpyridine.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
-
Organic Synthesis: : As a versatile building block for the synthesis of other functionalized pyridines and heterocyclic compounds.
-
Catalysis: : It serves as a ligand in transition metal-catalyzed reactions.
-
Medicinal Chemistry: : Researchers explore its potential as a scaffold for drug development due to its unique structure.
Wirkmechanismus
The exact mechanism of action for 4-(1-Bromovinyl)pyridine depends on its specific application. its reactivity as a vinyl-substituted pyridine allows it to participate in various chemical processes, including binding to specific molecular targets.
Vergleich Mit ähnlichen Verbindungen
While 4-(1-Bromovinyl)pyridine is relatively unique, similar compounds include 2-vinylpyridine, 4-vinylpyridine, and other vinyl-substituted pyridines.
Remember that this compound’s properties and applications continue to be explored in scientific research, making it an intriguing subject for further investigation
Eigenschaften
CAS-Nummer |
241481-87-8 |
|---|---|
Molekularformel |
C7H6BrN |
Molekulargewicht |
184.03 g/mol |
IUPAC-Name |
4-(1-bromoethenyl)pyridine |
InChI |
InChI=1S/C7H6BrN/c1-6(8)7-2-4-9-5-3-7/h2-5H,1H2 |
InChI-Schlüssel |
ALUVLYDAXURHGU-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C1=CC=NC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


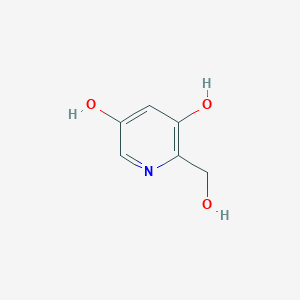
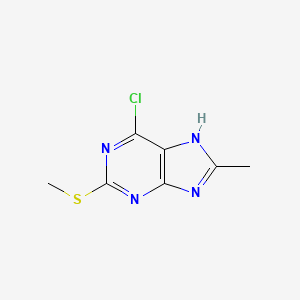
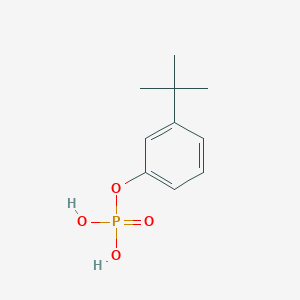
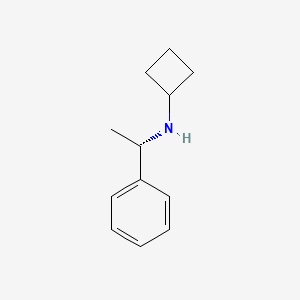
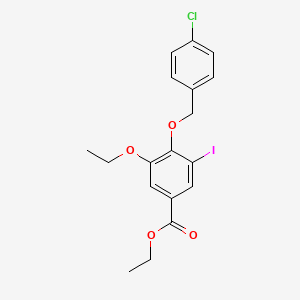
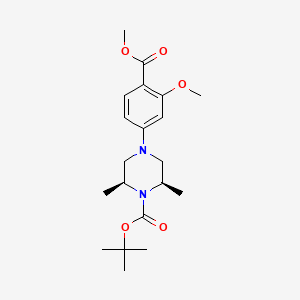

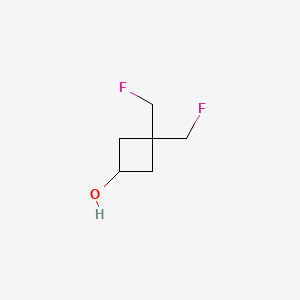
![(3S)-3-Amino-3-[4-(difluoromethyl)-3-fluorophenyl]propan-1-OL](/img/structure/B13025860.png)
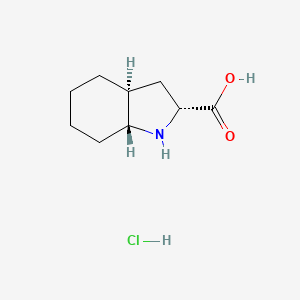

![5-Ethyl-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid](/img/structure/B13025868.png)
![7-Methoxypyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13025871.png)
